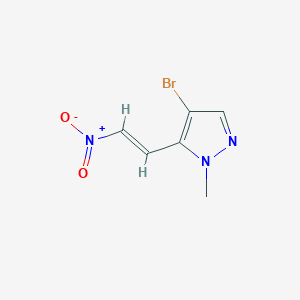
5-Bromo-8-iodo-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-iodo-1,7-naphthyridine is a halogenated heterocyclic aromatic organic compound belonging to the naphthyridine family. This compound features a fused pyridine and pyrimidine ring system with bromine and iodine atoms at the 5th and 8th positions, respectively. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-iodo-1,7-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted 1,4-diaminobenzene derivatives followed by halogenation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-8-iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-8-iodo-1,7-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its halogenated structure makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing biologically active compounds.
Biology: In biological research, this compound is used to study the effects of halogenated heterocycles on biological systems. It can act as a probe to investigate cellular processes and enzyme activities.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to naturally occurring bioactive molecules makes it a candidate for drug design and synthesis.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism by which 5-Bromo-8-iodo-1,7-naphthyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-methoxy-1,8-naphthyridine: Similar halogenated naphthyridine with a methoxy group.
8-Iodo-1,7-naphthyridine: Naphthyridine derivative with only an iodine atom.
5-Bromo-1,7-naphthyridine: Naphthyridine derivative with only a bromine atom.
Uniqueness: 5-Bromo-8-iodo-1,7-naphthyridine stands out due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties compared to its counterparts
Eigenschaften
Molekularformel |
C8H4BrIN2 |
|---|---|
Molekulargewicht |
334.94 g/mol |
IUPAC-Name |
5-bromo-8-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrIN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H |
InChI-Schlüssel |
MADZEMXBXDRJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=NC=C2Br)I)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


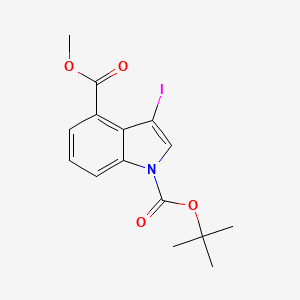

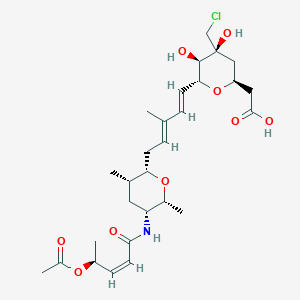
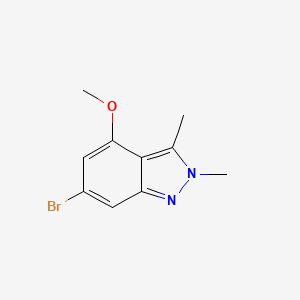
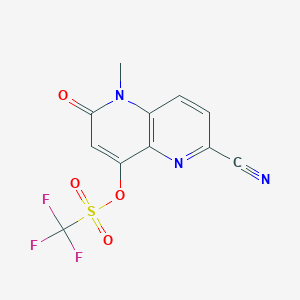
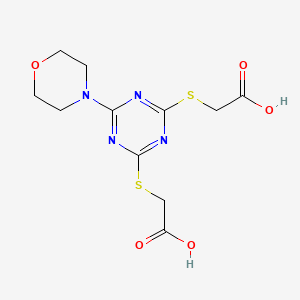
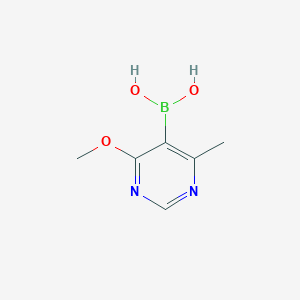
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
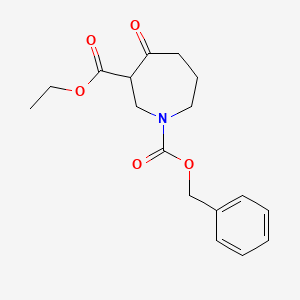

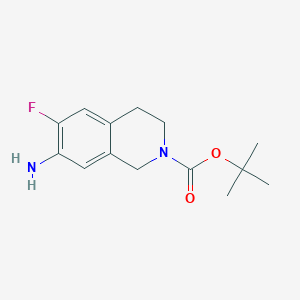

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)
